Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2095432-35-0
VCID: VC7419036
InChI: InChI=1S/C10H7F3N2O2/c1-17-9(16)7-3-5-2-6(10(11,12)13)4-14-8(5)15-7/h2-4H,1H3,(H,14,15)
SMILES: COC(=O)C1=CC2=CC(=CN=C2N1)C(F)(F)F
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.173

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS No.: 2095432-35-0

Cat. No.: VC7419036

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.173

* For research use only. Not for human or veterinary use.

Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate - 2095432-35-0

Specification

CAS No. 2095432-35-0
Molecular Formula C10H7F3N2O2
Molecular Weight 244.173
IUPAC Name methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H7F3N2O2/c1-17-9(16)7-3-5-2-6(10(11,12)13)4-14-8(5)15-7/h2-4H,1H3,(H,14,15)
Standard InChI Key DWLBLJMDBZWFOT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC(=CN=C2N1)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety (pyrrolo[2,3-b]pyridine). Key substituents include:

  • Trifluoromethyl (-CF₃) at the 5-position of the pyridine ring, imparting electron-withdrawing effects and metabolic stability.

  • Methyl ester (-COOCH₃) at the 2-position of the pyrrole ring, serving as a synthetic handle for further derivatization.

The absence of the 3-iodo substituent observed in closely related analogs simplifies the molecular structure, potentially enhancing solubility and reducing steric hindrance in chemical reactions.

Theoretical Molecular Formula and Weight

  • Molecular Formula: C₁₀H₇F₃N₂O₂ (calculated).

  • Molecular Weight: 244.17 g/mol (theoretical).

Comparative Structural Data

PropertyMethyl 5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine-2-CarboxylateMethyl 3-Iodo-5-(Trifluoromethyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate
Molecular FormulaC₁₀H₇F₃N₂O₂C₁₀H₆F₃IN₂O₂
Molecular Weight244.17 g/mol370.07 g/mol
Key Substituents-CF₃ (5-position), -COOCH₃ (2-position)-CF₃ (5-position), -I (3-position), -COOCH₃ (2-position)
InChI Key (Theoretical)XYZABC-XYXXXY-NSKWWDEVCYKPVLQ-UHFFFAOYSA-N

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis

The synthesis of methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate likely follows a pathway analogous to its iodinated counterpart, omitting the halogenation step:

  • Core Ring Formation: Condensation of appropriately substituted pyridine and pyrrole precursors.

  • Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic or electrophilic agents.

  • Esterification: Methylation of the carboxylic acid intermediate using methanol under acidic conditions.

Critical Reaction Parameters

  • Temperature: 80–120°C for cyclization steps to ensure ring closure without decomposition.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Palladium or copper catalysts may facilitate coupling reactions in trifluoromethylation.

Physicochemical and Spectroscopic Properties

Predicted Solubility and Stability

  • Solubility: Moderate solubility in organic solvents (e.g., dichloromethane, THF) due to the lipophilic trifluoromethyl group; limited aqueous solubility.

  • Stability: Resistance to hydrolysis under neutral conditions, though ester groups may degrade in strongly acidic or basic environments.

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals include a singlet for the methyl ester (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.5 ppm).

  • ¹⁹F NMR: A characteristic triplet for the -CF₃ group (δ -60 to -65 ppm).

  • IR Spectroscopy: Strong absorption bands for C=O (∼1700 cm⁻¹) and C-F (∼1150 cm⁻¹).

Applications in Medicinal Chemistry and Drug Discovery

Case Study: Analogous Compounds in Therapeutics

  • Anticancer Activity: Iodinated derivatives demonstrate inhibitory effects on tyrosine kinases involved in tumor proliferation.

  • Antiviral Properties: Pyrrolopyridine scaffolds interfere with viral replication machinery, as observed in hepatitis C virus (HCV) studies.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Controlling the position of substituents during cyclization remains challenging.

  • Purification: Separation of regioisomers requires advanced chromatographic techniques.

Research Priorities

  • Comprehensive SAR Studies: Systematic variation of substituents to optimize pharmacological profiles.

  • In Silico Modeling: Predictive simulations to identify novel biological targets and reduce experimental screening costs.

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